1-Ethoxy-1lambda~5~-phospholan-1-one
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Overview
Description
1-Ethoxy-1lambda~5~-phospholan-1-one is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phospholan ring, which is a five-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-1lambda~5~-phospholan-1-one typically involves the reaction of an appropriate phosphite with an ethoxy group under controlled conditions. One common method involves the use of triethyl phosphite and an acid chloride. The reaction is carried out at low temperatures (0-5°C) initially and then allowed to proceed at room temperature (25°C) for an extended period (12 hours) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1lambda~5~-phospholan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1lambda~5~-phospholan-1-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form stable complexes with metals and other electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
- 1-Phenyl-1lambda~5~-phospholan-1-one
- 1-Ethenyl-1lambda~5~-phospholan-1-one
Comparison: 1-Ethoxy-1lambda~5~-phospholan-1-one is unique due to the presence of the ethoxy group, which imparts different reactivity and properties compared to its analogs. For instance, 1-Phenyl-1lambda~5~-phospholan-1-one has a phenyl group instead of an ethoxy group, leading to different chemical behavior and applications .
Properties
IUPAC Name |
1-ethoxy-1λ5-phospholane 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O2P/c1-2-8-9(7)5-3-4-6-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDJCBOKQCYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564870 |
Source
|
Record name | 1-Ethoxy-1lambda~5~-phospholan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-61-6 |
Source
|
Record name | 1-Ethoxy-1lambda~5~-phospholan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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